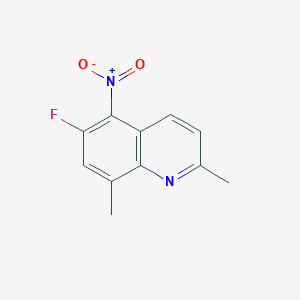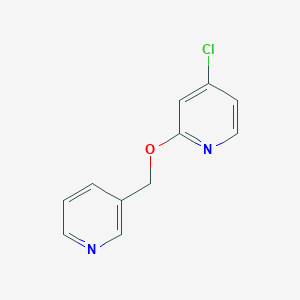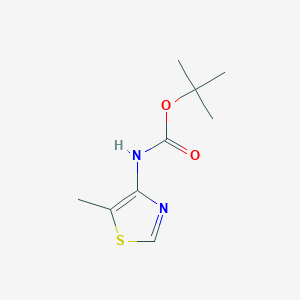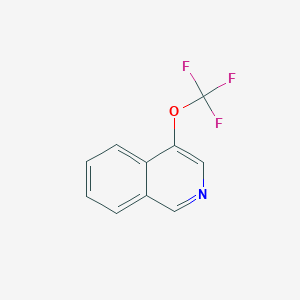
8-((Methylamino)methyl)quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Methylamino)methyl)quinoline-5-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the development of pharmaceuticals due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Methylamino)methyl)quinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .
化学反応の分析
Types of Reactions
8-((Methylamino)methyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
科学的研究の応用
8-((Methylamino)methyl)quinoline-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and tuberculosis.
作用機序
The mechanism of action of 8-((Methylamino)methyl)quinoline-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, making it effective as an antimicrobial agent . Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-Methylquinoline: Utilized in the production of dyes and pigments.
Uniqueness
8-((Methylamino)methyl)quinoline-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its methylamino and carboxylic acid groups allow for versatile modifications, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
82967-31-5 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
8-(methylaminomethyl)quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-13-7-8-4-5-10(12(15)16)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3,(H,15,16) |
InChIキー |
ANYOBZHUAQKVMZ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


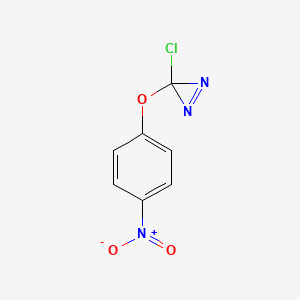
![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)
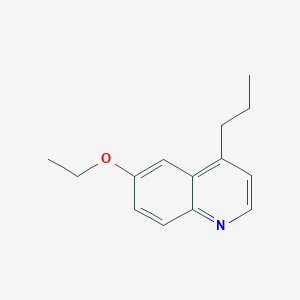

![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
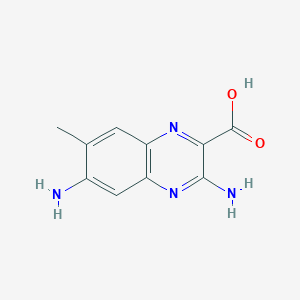
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
